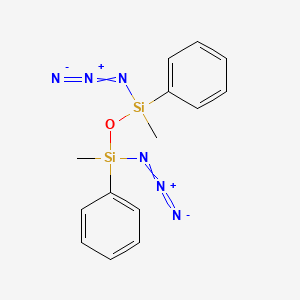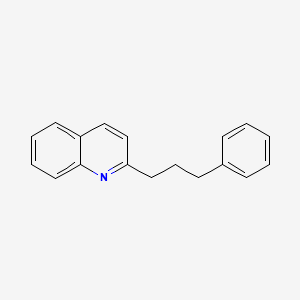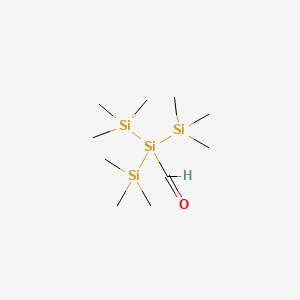
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by the presence of azido groups attached to a disiloxane backbone
準備方法
The synthesis of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane typically involves the reaction of 1,3-dimethyl-1,3-diphenyldisiloxane with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of the azido groups onto the silicon atoms. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions, using reagents such as amines or phosphines.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce azido functionalities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: The azido groups allow for bioconjugation reactions, making the compound useful in the development of biocompatible materials and drug delivery systems.
Click Chemistry: It is employed in click chemistry reactions to create complex molecular architectures with high efficiency and specificity.
作用機序
The mechanism of action of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as cycloaddition and substitution, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has vinyl groups instead of azido groups, making it more suitable for polymerization reactions.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: This compound lacks azido groups and is used primarily as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound contains a silazane group, making it useful in the synthesis of silicon-based materials.
The uniqueness of this compound lies in its azido functionalities, which provide distinct reactivity and versatility in various chemical transformations.
特性
CAS番号 |
114589-01-4 |
|---|---|
分子式 |
C14H16N6OSi2 |
分子量 |
340.49 g/mol |
IUPAC名 |
azido-(azido-methyl-phenylsilyl)oxy-methyl-phenylsilane |
InChI |
InChI=1S/C14H16N6OSi2/c1-22(19-17-15,13-9-5-3-6-10-13)21-23(2,20-18-16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
ZNQHRKHWGKTXSN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(N=[N+]=[N-])O[Si](C)(C2=CC=CC=C2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)










